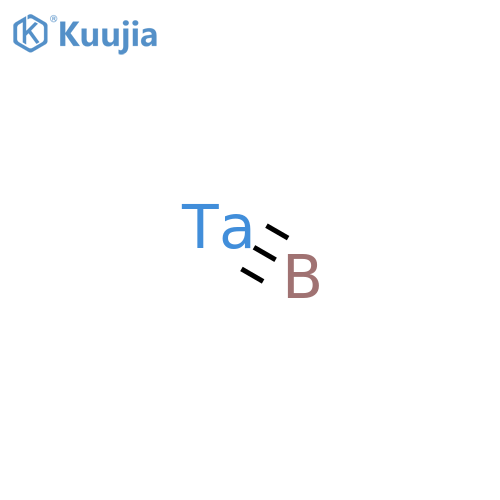Cas no 12007-07-7 (tantalum boride (1:1))

tantalum boride (1:1) structure
商品名:tantalum boride (1:1)
tantalum boride (1:1) 化学的及び物理的性質
名前と識別子
-
- tantalum boride (1:1)
- tantalum monoboride
- TANTALUM BORIDE
- boranylidynetantalum
- Tantalum boride (1:1), 99.5%
- EINECS 234-496-7
- 12007-07-7
- TANTALUMBORIDE
- AKOS015916105
- Tantalum boride (TaB)
-
- MDL: MFCD00049565
- インチ: InChI=1S/BH3.Ta/h1H3;
- InChIKey: XTDAIYZKROTZLD-UHFFFAOYSA-N
- ほほえんだ: B.[Ta]
計算された属性
- せいみつぶんしりょう: 193.97300
- どういたいしつりょう: 191.957
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 10
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 粉末のようなものの状態
- 密度みつど: 14.200
- ゆうかいてん: 2040°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 0.00000
- LogP: -0.91620
- ようかいせい: 使用できません
tantalum boride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 336165-5G |
Tantalum boride (1:1) |
12007-07-7 | 99.5% | 5G |
¥ 524 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 039532-25g |
Tantalum boride, 99.5% (metals basis) |
12007-07-7 | 99.5% | 25g |
¥ 983 | 2021-07-08 | |
| BAI LING WEI Technology Co., Ltd. | K14039532-25g |
tantalum boride (1:1) |
12007-07-7 | 99.5% | 25g |
¥1160 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J30336165-5g |
Tantalum boride (1:1) |
12007-07-7 | 99.5% | 5g |
¥524 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | K14039532-5g |
tantalum boride (1:1) |
12007-07-7 | 99.5% | 5g |
¥653 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | 039532-5g |
Tantalum boride, 99.5% (metals basis) |
12007-07-7 | 99.5% | 5g |
¥ 553 | 2021-07-08 |
tantalum boride (1:1) 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
12007-07-7 (tantalum boride (1:1)) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
